molecular formula C13H9N5OS2 B4879162 2-(6-Amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide

2-(6-Amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide

Cat. No.: B4879162
M. Wt: 315.4 g/mol
InChI Key: GSHGLBQVZPQDMA-UHFFFAOYSA-N
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Description

2-(6-Amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a pyridine ring, and multiple functional groups such as amino and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide typically involves multi-step organic reactions. One common method includes the condensation of propionaldehyde, malononitrile, and cyanothioacetamide, followed by recyclization to form the desired compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-(6-Amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(6-Amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide apart is its specific combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5OS2/c14-4-7-11(9-2-1-3-20-9)8(5-15)13(18-12(7)17)21-6-10(16)19/h1-3H,6H2,(H2,16,19)(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHGLBQVZPQDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C(=NC(=C2C#N)SCC(=O)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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